Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate: is a complex organic compound with a unique structure that includes a benzodioxole moiety, a benzyl group, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.
Synthesis of the Imidazolidinone Ring: This involves the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.
Coupling Reactions: The benzodioxole moiety and the imidazolidinone ring are then coupled using a suitable linker, such as an acetyl group.
Final Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The imidazolidinone ring may also play a role in binding to proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with similar compounds such as:
Ethyl 4-((1,3-benzodioxol-5-ylmethyl)amino)benzoate: This compound lacks the imidazolidinone ring, making it less complex.
Methyl 4-((2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl)amino)benzoate: This compound has a thiazolidinone ring instead of an imidazolidinone ring, which may affect its reactivity and binding properties.
The uniqueness of this compound lies in its complex structure, which allows for multiple points of interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H27N3O6S |
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Molecular Weight |
545.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H27N3O6S/c1-2-36-28(35)21-9-11-22(12-10-21)30-26(33)15-23-27(34)32(16-19-6-4-3-5-7-19)29(39)31(23)17-20-8-13-24-25(14-20)38-18-37-24/h3-14,23H,2,15-18H2,1H3,(H,30,33) |
InChI Key |
HJAQJQBNEJHOKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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